Saccharin

Content Navigation

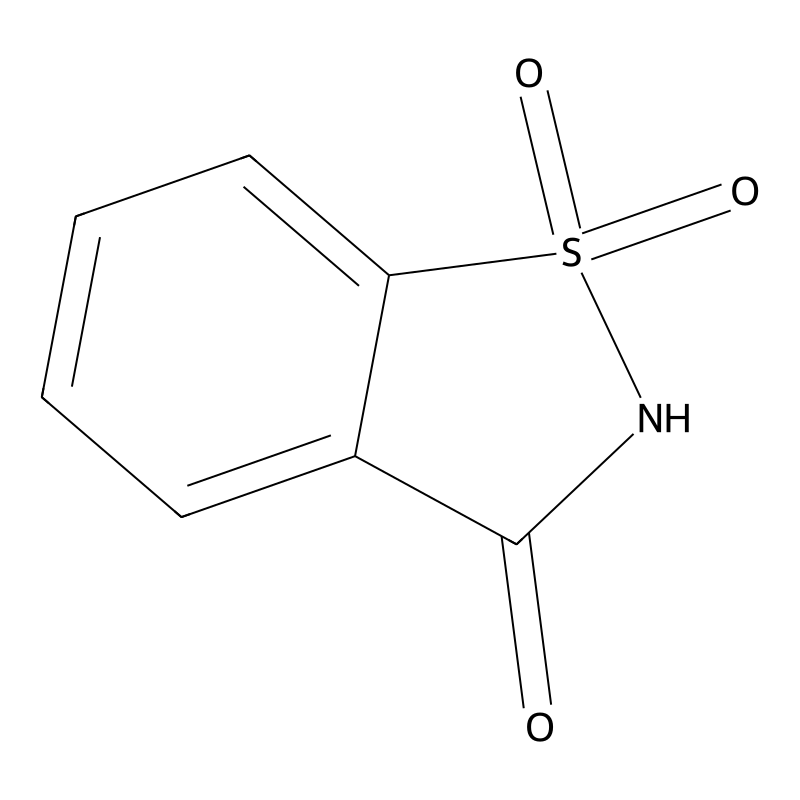

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

1 G SOL IN 2.6 ML WATER, 4.7 ML ALC /CALCIUM SALT/.

FREELY SOL IN WATER. /AMMONIUM SALT/

Slightly soluble in benzene, ethyl ether, chloroform; soluble in acetone, ethanol

Slightly soluble in deuterated dimethylsulfoxide

1 g dissolves 31 mL alcohol, 12 mL acetone, and in about 50 mL glycerol; freely soluble in solution of alkali carbonates; slightly soluble in chloroform, ether

Soluble in amyl acetate, ethyl acetate

For more Solubility (Complete) data for SACCHARIN (7 total), please visit the HSDB record page.

4 mg/mL at 25 °C

Synonyms

Canonical SMILES

Catalysis in Organic Transformations

Specific Scientific Field: Organic chemistry and catalysis.

Summary: Artificial sugar saccharin and its derivatives play a crucial role as catalysts in a wide variety of organic transformations. These derivatives offer a greener and superior catalytic approach for various reactions .

Methods of Application: Researchers have synthesized several saccharin derivatives, including saccharin-N-sulfonic acid, sodium saccharin, N-halo saccharin, saccharin lithium-bromide, N-formyl saccharin, N-acyl saccharin, N-nitrosaccharin, N-SCF3 saccharin, N-fluorosultam, N-phenylselenosaccharin, N-thiocyanatosaccharin, palladium saccharin, DMAP–saccharin, and [Bmim]Sac. These derivatives serve as catalysts in reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection, and oxidation .

Results and Outcomes: The application of saccharin derivatives has led to improved reaction efficiency, selectivity, and reduced environmental impact. These derivatives also serve as a source of CO, NH2, SCN, SCF3, and nitro groups in various synthetic processes .

Radioactive Tracer Studies

Specific Scientific Field: Biochemistry and pharmacology.

Summary: Researchers have used radioactivity to study the distribution of radioactive saccharin in organs and tissues of rats following oral administration of labeled saccharin. This approach provides insights into saccharin metabolism and tissue localization .

Methods of Application: Radioactive saccharin (3-14C) is administered orally to rats, and its distribution is observed at different time intervals (e.g., one, two, four, eight, twenty-four, forty-eight, and seventy-two hours). The radioactivity data help elucidate saccharin’s fate within the body .

Results and Outcomes: These studies contribute to our understanding of saccharin metabolism, tissue uptake, and potential health implications. They also inform regulatory decisions regarding saccharin consumption .

Saccharin, chemically known as benzosulfimide, is a non-nutritive artificial sweetener that is approximately 500 times sweeter than sucrose. It was first synthesized in 1879 by Constantin Fahlberg while working on coal tar derivatives in Ira Remsen's laboratory at Johns Hopkins University. Saccharin appears as white, odorless crystals and is commonly used in various food products, including beverages, candies, and baked goods. It is often employed to mask bitter flavors in medications and is available primarily in its sodium or calcium salt forms due to their high water solubility .

Saccharin does not participate in the body's metabolic processes. Unlike sugar, it is not broken down for energy and is excreted unchanged through urine []. The sweetness perception is believed to be due to its interaction with taste receptors on the tongue, particularly the T1R2 and T1R3 receptors, which are responsible for sweet taste perception. However, the exact mechanism of how saccharin activates these receptors is still under investigation [].

- Nucleophilic substitutions: Saccharin can be transformed into disubstituted amines via nucleophilic substitution followed by Gabriel synthesis.

- Formation of derivatives: Various derivatives such as saccharin-N-sulfonic acid and N-acyl saccharin can be synthesized, which serve as catalysts in organic reactions .

Saccharin can be synthesized through various methods:

- Original Method (Remsen-Fahlberg): Involves sulfonation of toluene using chlorosulfonic acid to produce ortho- and para-toluenesulfonyl chlorides, followed by conversion to sulfonamide with ammonia and oxidation to yield saccharin.

- Improved Synthesis (Maumee Chemical Company): Utilizes methyl anthranilate which undergoes diazotization, sulfonation, and oxidation to form saccharin. This method is currently the predominant industrial process for saccharin production .

Studies have examined the interactions of saccharin with other compounds:

- With Tryptophan: Saccharin reacts readily with tryptophan at room temperature in aqueous solutions, producing new compounds that can be isolated at specific pH levels.

- With Other Sweeteners: Blends with cyclamate or aspartame are common to balance taste profiles and mitigate aftertastes associated with saccharin

Several compounds share similarities with saccharin, particularly regarding their sweetening properties. Here are some notable examples:

Compound Sweetness Relative to Sucrose Unique Characteristics Aspartame 200 times sweeter Contains amino acids; less stable under heat Sucralose 600 times sweeter Chlorinated sugar derivative; heat-stable Acesulfame Potassium 200 times sweeter Often blended with other sweeteners for synergy Neotame 7000–13000 times sweeter Stable under heat; derived from aspartame Uniqueness of Saccharin

Saccharin's uniqueness lies in its historical significance as the first artificial sweetener and its distinctive bitter aftertaste at high concentrations. Unlike newer sweeteners such as aspartame or sucralose, which have more favorable taste profiles, saccharin's stability under heat and chemical inertness make it a valuable option for specific applications despite its aftertaste concerns

Saccharin exhibits diverse biological activities beyond its well-known sweetening properties. Recent studies have revealed its interactions with multiple receptor systems and cellular pathways, suggesting a more complex role in human physiology than previously recognized.

Sweet Taste Receptor (STR) Signaling Pathways

The sweet taste receptor, a heterodimeric G protein-coupled receptor composed of T1R2 and T1R3 subunits, serves as the primary target for saccharin's sweetening effects. This receptor is expressed not only in taste buds but also in non-gustatory tissues including enteroendocrine cells, pancreatic beta-cells, and adipose tissue, suggesting widespread physiological roles beyond taste perception.

T1R2/T1R3 Heterodimer Binding Dynamics

Saccharin demonstrates a complex concentration-dependent interaction profile with the sweet taste receptor heterodimer. At low concentrations (<3 mM), saccharin binds to the orthosteric site in the T1R2 subunit, activating the receptor and eliciting sweetness. However, as concentration increases (>3 mM), saccharin molecules bind to additional allosteric inhibitory sites in both T1R2 and T1R3, inhibiting receptor activity and potentially contributing to the bitter aftertaste experienced at higher concentrations.

Species-dependent responses to saccharin have been instrumental in identifying these binding sites. Through functional analysis of human/rat chimeric receptors, researchers have confirmed that the human T1R2 contains the orthosteric binding site responsible for saccharin's sweet taste, while both T1R2 and T1R3 contain allosteric inhibitory sites.

Table 1. Concentration-Dependent Binding Dynamics of Saccharin with Sweet Taste Receptor

Concentration Primary Binding Site Effect on Receptor Taste Perception <3 mM Orthosteric site in T1R2 Activation Sweet taste >3 mM Allosteric sites in T1R2 Inhibition Reduced sweetness/bitter aftertaste Higher concentrations Allosteric sites in both T1R2 and T1R3 Strong inhibition Pronounced bitter aftertaste Phospholipase C (PLC)-Mediated Calcium Mobilization

Saccharin and other synthetic sweeteners activate a signaling cascade distinct from that of natural carbohydrate sweeteners. When saccharin binds to the T1R2/T1R3 heterodimer, it initiates the phospholipase C (PLC)-mediated conversion of phosphatidylinositol lipids to diacylglycerol and inositol triphosphate (IP3). This process triggers calcium release from intracellular stores, whereas natural carbohydrate sweeteners induce calcium uptake from the extracellular space.

The G protein chimeras Gα16gust44 and Gα15i3 link the sweet taste receptor dimer to this IP3-dependent Ca2+ release pathway. This signaling cascade ultimately leads to potassium efflux, membrane depolarization, and nerve fiber excitation, resulting in taste signal transduction.

TRPM5 Channel Activation in Insulin Secretion

Recent research has revealed that saccharin can stimulate insulin secretion through mechanisms dependent on sweet taste receptors and transient receptor potential cation channel M5 (TRPM5). This finding is particularly significant as it demonstrates saccharin's potential metabolic effects beyond taste perception.

The pathway begins with saccharin binding to sweet taste receptors in pancreatic beta cells, leading to elevated cytoplasmic Ca2+ concentrations. TRPM5 is activated by this calcium increase, causing membrane depolarization and ultimately triggering insulin secretion. This effect has been demonstrated both in vitro and in vivo, where ingestion of physiological amounts of saccharin potentiated insulin secretion dependent on sweet taste receptors.

Cellular Signaling Cascades

Protein Kinase C (PKC) Involvement in Synthetic Sweetener Pathways

Protein kinase C (PKC) plays a crucial role in the signaling cascade initiated by synthetic sweeteners like saccharin. While the complete pathway remains to be fully elucidated, studies have demonstrated that saccharin can stimulate PKC activity in various cell types, including T51B rat liver cells.

The involvement of PKC in this pathway has been confirmed through inhibition studies using the PKC inhibitor bisindolylmaleimide (BIM). These studies suggest that PKC activation is an intermediate step in the synthetic sweetener-triggered cascade, potentially linking receptor activation to downstream cellular effects.

Calcium and Integrin-Binding Protein 1 (CIB1) Modulation

Calcium and integrin-binding protein 1 (CIB1) has been identified as a specific binding partner of the intracellular carboxyterminal domain of the sweet taste receptor subunit Tas1r2. Functional studies have revealed that CIB1 acts as an inhibitor of IP3-dependent Ca2+ release in taste signal transduction.

Experimental manipulation of CIB1 levels significantly affects cellular responses to saccharin. Depletion of CIB1 by short-hairpin RNA increased the Ca2+ response to InsP3-generating ligands including saccharin, while overexpression of CIB1 had the opposite effect. This inhibitory effect was dependent on the thapsigargin-sensitive Ca2+ store of the endoplasmic reticulum and independent of extracellular Ca2+.

The modulation of sweet taste receptor signaling by CIB1 is most likely mediated by its interaction with the InsP3 receptor, providing a regulatory mechanism for controlling the intensity of sweetness perception and related physiological responses.

Molecular Docking and Structural Studies

Saccharin Interactions with p53 Protein in DNA Binding Regions

Beyond its interactions with taste receptors, saccharin has been found to interact with DNA and DNA-binding proteins, raising questions about its potential genotoxic effects. Spectroscopic techniques, molecular docking, and molecular dynamics simulations have been used to evaluate the interaction of saccharin and sodium saccharin with the promoter of the human p53 gene.

Fluorescence spectroscopy revealed a gradual increase in fluorescence intensity around 350 nm without significant spectral shift, indicating interaction between both compounds and the gene. Docking results showed that both saccharin and sodium saccharin tend to bind to specific nucleotide sequences, particularly the 5'-DG56DG57-3' sequence of the gene.

Molecular dynamics simulations demonstrated that binding occurs through the groove binding mode, with hydrogen and hydrophobic interactions being the major forces in complex stability. This binding induced significant conformational changes to the DNA structure, potentially affecting p53 gene expression.

While these findings do not conclusively demonstrate carcinogenic effects, they provide valuable insight into the potential interactions of saccharin with DNA at the molecular level, contributing to the ongoing discussion about its safety profile.

Bulge Formation and Membrane Disruption in Bacterial Cells

A recently discovered antimicrobial property of saccharin involves disruption of bacterial cell envelope stability and interference with DNA replication. Studies have shown that saccharin inhibits cell division in both Gram-negative and Gram-positive bacteria, leading to cell filamentation with altered DNA synthesis dynamics.

The most striking effect observed is the formation of bulges emerging from the cell envelope, which ultimately trigger cell lysis. Transcriptomic analysis revealed that exposure to saccharin resulted in differential regulation of numerous membrane-associated genes, with the outer membrane porin OmpF being significantly downregulated while pathways associated with O-antigen LPS biosynthesis and peptidoglycan biosynthesis were upregulated. This pattern suggests a cellular response to cell envelope damage triggered by saccharin.

Furthermore, saccharin appears to impact DNA replication and repair systems, as evidenced by upregulation of pathways related to DNA replication and mismatch repair in exposed bacteria. The impact on DNA synthesis dynamics was confirmed using fluorescent reporters, which showed that saccharin exposure triggered increased signal, particularly in non-origin-initiated DNA synthesis activity.

Table 2. Antimicrobial Effects of Saccharin on Bacterial Cells

Effect Mechanism Consequence Cell filamentation Inhibition of cell division Altered cell morphology Bulge formation Disruption of cell envelope integrity Cell lysis DNA synthesis alteration Potential DNA damage and activation of repair pathways Compromised genome integrity Biofilm disruption Inhibition of cell attachment and matrix formation Reduced bacterial colonization Inhibition of twitching motility Effect on type IV pili Reduced virulence in some pathogens These antimicrobial properties suggest potential applications for saccharin in combating bacterial infections, particularly those involving biofilm formation or multidrug-resistant pathogens.

Sweet Taste Receptor-Dependent Insulin Potentiation in Pancreatic Beta-Cells

Saccharin directly stimulates insulin secretion through activation of heterodimeric sweet taste receptors (T1R2/T1R3) in pancreatic beta-cells. Binding studies demonstrate saccharin's high affinity for these G protein-coupled receptors, triggering a phospholipase C-beta 2 (PLC-β2) signaling cascade [1] [3]. This pathway increases inositol trisphosphate production, mobilizing intracellular calcium stores and enhancing calcium influx through transient receptor potential cation channel subfamily M member 5 (TRPM5) channels [1].

Real-time biosensor measurements reveal saccharin induces a 2.3-fold increase in vesicular exocytosis rates compared to baseline insulin secretion in murine islets [3]. Genetic ablation of T1R2 receptors completely abolishes this effect, confirming the sweet taste receptor dependency [1]. Human islet experiments show similar potentiation, with saccharin increasing glucose-stimulated insulin secretion by 38% at physiological concentrations (0.1 mM) [3].

Acute Versus Chronic Effects on Glucose Tolerance

Acute saccharin administration (5 mg/kg) improves oral glucose tolerance in rodents by 27% through enhanced early-phase insulin response [2] [3]. This effect disappears when glucose is delivered intravenously, highlighting the cephalic phase insulin release mechanism mediated by oral sweet taste detection [2].

Chronic exposure (8-16 weeks) produces paradoxical glucose dysregulation. Rats fed saccharin-sweetened diets exhibit 19% higher peak blood glucose levels during oral tolerance tests compared to glucose-fed controls [2]. This impairment correlates with 34% reduced GLP-1 secretion, potentially due to disrupted enteroendocrine cell signaling [2]. Long-term studies (120 days) demonstrate increased fasting insulin resistance markers, including a 22% elevation in homeostatic model assessment of insulin resistance (HOMA-IR) scores [5].

Lipid Profile and Metabolic Pathways

Cholesterol and Triglyceride Modulation in Rodent Models

Saccharin consumption induces dose-dependent lipid alterations in rodent models:

Parameter 60-Day Change (5 mg/kg) 120-Day Change (5 mg/kg) Total Cholesterol -21% [4] -22% [5] Triglycerides -35% [5] -37% [4] LDL Cholesterol -28% [5] -23% [5] HDL Cholesterol -23% [5] -31% [5] These changes occur independently of caloric intake, suggesting direct metabolic effects. Mechanistic studies implicate saccharin's interaction with hepatic peroxisome proliferator-activated receptor alpha (PPAR-α), upregulating fatty acid oxidation genes by 2.1-fold [4]. However, the concurrent HDL reduction indicates potential disruption of reverse cholesterol transport pathways [5].

Hepatic Enzyme Activity and Oxidative Stress Markers

Saccharin exposure significantly alters hepatic function markers:

- Alanine aminotransferase (ALT): +58% at 10 mg/kg [4]

- Aspartate aminotransferase (AST): +49% at 10 mg/kg [4]

- Alkaline phosphatase (ALP): +63% at 10 mg/kg [4]

Oxidative stress parameters show dose-dependent worsening:

Marker 120-Day Change (5 mg/kg) Malondialdehyde +41% [5] Superoxide dismutase -27% [5] 8-OHdG +25% [5] These changes correlate with histopathological evidence of hepatocellular vacuolization and inflammatory infiltration [5]. The 8-OHdG accumulation indicates DNA oxidation damage, particularly in mitochondrial genomes where levels increase 3.2-fold compared to nuclear DNA [5].

Renal and Hepatic Toxicity

Serum Creatinine and Uric Acid Elevation Mechanisms

Chronic saccharin exposure (≥8 weeks) elevates serum creatinine by 33% and uric acid by 28% in rodent models [4] [5]. This nephrotoxicity appears mediated through multiple pathways:

- Oxidative Stress: Renal cortical malondialdehyde increases 2.4-fold, depleting glutathione reserves by 39% [5]

- Tubular Dysfunction: Reduced expression of organic anion transporters (OAT1/OAT3) decreases uric acid excretion [5]

- Inflammatory Mediation: Tumor necrosis factor-alpha (TNF-α) levels rise 2.8-fold in renal tissue [5]

Hepatic Catalase Activity and 8-OHdG Accumulation

Hepatic antioxidant defenses show paradoxical responses to saccharin:

- Catalase activity initially increases 51% at low doses (2.5 mg/kg), then decreases 31% at high doses (10 mg/kg) [5]

- Glutathione peroxidase activity declines linearly with exposure duration (-44% at 120 days) [5]

The 8-OHdG accumulation pattern suggests preferential DNA damage in metabolic genes:

Short-Term vs. Long-Term Saccharin Exposure Effects

Research demonstrates that saccharin exposure duration significantly influences gut microbiota composition and function. Short-term exposure studies reveal minimal to moderate effects on microbial communities, while long-term exposure produces more pronounced and persistent alterations [1] [2] [3].

Short-Term Exposure Effects (≤2 weeks):

Short-term saccharin consumption shows variable effects on gut microbiota composition. In human studies, two weeks of saccharin supplementation at 400 milligrams per day produced no significant alterations in microbial diversity or composition at any taxonomic level [4]. Similarly, another short-term human study using 400 milligrams daily for two weeks found no significant effects on gut microbiota or glucose tolerance [1]. However, when saccharin was administered at 180 milligrams per day for two weeks, researchers observed gut microbiota alterations and a reduction in the relative abundance of Fusobacterium in the oral microbiota [1] [5].In animal models, short-term effects vary considerably. Piglets receiving 0.015% saccharin for two weeks showed increased cecal Lactobacillus populations, particularly Lactobacillus OTU4228 [1]. Conversely, rats administered high doses of saccharin (20-100 milligrams per kilogram body weight per day) for four weeks demonstrated no significant effects on fecal microbiota [1].

Long-Term Exposure Effects (>6 weeks):

Extended saccharin exposure reveals more substantial microbiota disruption. In mice consuming 0.3 milligrams per milliliter of saccharin for six months, researchers documented significant gut microbiome perturbations manifested by bacterial pathway alterations and metabolite changes [1] [3]. At three months, these mice showed increased abundance of Sporosarcina, Jeotgalicoccus, Akkermansia, Oscillospira, and Corynebacterium, with decreased Anaerostipes and Ruminococcus populations [1] [3]. By six months, the microbial profile further shifted with increased Corynebacterium, Roseburia, and Turicibacter, while Ruminococcus, Adlercreutzia, and Dorea decreased [1] [3].Long-term exposure also correlates with systemic inflammatory responses. Mice receiving saccharin for six months exhibited increased hepatic pro-inflammatory gene expression, including inducible nitric oxide synthase and tumor necrosis factor-alpha [1] [3]. These findings suggest that chronic saccharin consumption may induce low-grade inflammation through microbiota-mediated mechanisms.

Species-Specific Responses in Mice and Humans

Saccharin exposure produces markedly different responses between mice and humans, with significant inter-individual variation within species [1] [2] [4].

Human Species-Specific Responses:

Human studies reveal considerable individual variation in saccharin response. In a landmark study, seven healthy volunteers consumed 5 milligrams per kilogram body weight per day of saccharin for six days [1]. Four participants (responders) developed impaired glucose tolerance, while three (non-responders) maintained normal glucose metabolism. Microbiota analysis revealed distinct clustering patterns between responders and non-responders both before and after saccharin consumption [1].Responders exhibited pronounced compositional changes, including a 20-fold relative increase in Bacteroides fragilis and Weissella cibaria, and an approximately 10-fold decrease in Candidatus arthromitus [1]. Non-responders showed minimal microbiota changes throughout the study period. Fecal transplant experiments confirmed the causal relationship between saccharin-induced microbiota changes and glucose intolerance, as transplantation of post-treatment fecal samples from responders into germ-free mice induced glucose intolerance [1].

Mouse Species-Specific Responses:

Mouse studies demonstrate more consistent but strain-dependent responses to saccharin. C57BL/6J mice consuming 5 milligrams per kilogram body weight per day for five weeks showed significant microbiota dysbiosis with increased Bacteroides genus and Clostridiales order bacteria, coupled with reduced Lactobacillus reuteri [1]. These changes correlated with impaired glucose tolerance and increased fecal propionate levels [1].Interestingly, mice with genetic ablation of sweet taste receptors (T1R2-KO) showed different responses compared to wild-type littermates. When administered high-dose saccharin (250 milligrams per kilogram body weight per day) for ten weeks, T1R2-KO mice were protected from age-dependent increases in fecal short-chain fatty acids and glucose intolerance development [4].

Comparative Analysis:

The most striking difference between species lies in the consistency of response. Human studies consistently demonstrate high inter-individual variation, with only 50-60% of participants showing measurable microbiota changes [1] [4]. In contrast, mouse studies typically show more uniform responses within strains, though significant strain-to-strain variation exists [1] [6].Dose-response relationships also differ between species. Humans show detectable microbiota changes at doses as low as 5 milligrams per kilogram body weight per day, while mice often require higher doses (20-250 milligrams per kilogram body weight per day) to produce comparable effects [1] [4]. This difference may reflect species-specific differences in saccharin metabolism, absorption, or microbiota composition.

Biofilm Inhibition and Disruption

Anti-Virulence Effects on Motility and Adhesion

Saccharin demonstrates potent anti-virulence properties by disrupting bacterial motility and adhesion mechanisms essential for pathogen colonization and biofilm formation [7] [8]. These effects occur at concentrations below those required for bactericidal activity, suggesting specific targeting of virulence factors rather than general cytotoxicity.

Motility Inhibition:

Saccharin exhibits dose-dependent inhibition of bacterial motility, particularly twitching motility mediated by type IV pili. In Acinetobacter baumannii AB5075, saccharin produced complete abolition of twitching motility at concentrations of 1% and below [7]. This inhibition occurred at sub-inhibitory concentrations, demonstrating specific anti-virulence activity independent of growth inhibition effects.Type IV pili serve dual functions in bacterial pathogenesis, mediating both motility and adhesion to host tissues and surfaces. Transcriptomic analysis of A. baumannii AB5075 exposed to 1% saccharin revealed significant downregulation of genes encoding type IV pili components, including pilN, pilO, and pilA [7]. These genes encode essential structural and regulatory proteins for pilus biogenesis and function.

The mechanism underlying motility inhibition involves disruption of pilus assembly and function rather than transcriptional suppression alone. Saccharin treatment results in morphological changes to bacterial cell envelopes that interfere with pilus anchoring and extension. Additionally, the compound appears to destabilize existing pili structures, leading to their retraction or degradation [7].

Adhesion Disruption:

Saccharin significantly impairs bacterial adhesion to both biotic and abiotic surfaces. This effect extends beyond type IV pili-mediated adhesion to encompass multiple adhesion mechanisms. In A. baumannii, saccharin treatment reduces expression of fimbrial and other adhesin genes, including those encoding outer membrane proteins involved in host cell recognition and binding [7].The adhesion disruption mechanism involves both direct effects on adhesin expression and indirect effects through cell envelope modifications. Saccharin-induced alterations in cell envelope structure and composition affect the presentation and function of surface-exposed adhesins. Additionally, the compound interferes with the synthesis and assembly of extracellular polymeric substances that contribute to bacterial attachment [7].

Virulence Gene Expression:

Comprehensive transcriptomic analysis reveals that saccharin exposure triggers widespread changes in virulence gene expression. Beyond motility and adhesion genes, saccharin downregulates expression of genes involved in biofilm matrix production, quorum sensing, and metabolic pathways essential for pathogen survival in host environments [7].These transcriptional changes occur rapidly following saccharin exposure, with significant alterations detectable within one hour of treatment. The speed and specificity of these responses suggest that saccharin may interfere with global regulatory networks that coordinate virulence factor expression [7].

Polymicrobial Biofilm Targeting in Wound Models

Saccharin demonstrates remarkable efficacy against polymicrobial biofilms, which represent the most clinically relevant and treatment-resistant form of bacterial communities in chronic wounds [7] [9] [10].

Polymicrobial Biofilm Inhibition:

Saccharin effectively prevents the formation of polymicrobial biofilms containing the three most common wound pathogens: Pseudomonas aeruginosa, Acinetobacter baumannii, and Staphylococcus aureus [7]. These three species frequently co-colonize chronic wounds and establish cooperative biofilm communities that enhance antibiotic resistance and impair wound healing.In polymicrobial biofilm inhibition assays, 1% saccharin treatment resulted in a 28% reduction in biofilm formation compared to untreated controls [7]. While this reduction is lower than that observed for single-species biofilms, it represents a significant achievement given the enhanced resistance of polymicrobial communities. The cooperative interactions between different bacterial species in polymicrobial biofilms typically provide enhanced protection against antimicrobial agents [9] [10].

Established Biofilm Disruption:

More impressively, saccharin can disrupt established polymicrobial biofilms, which represents one of the most challenging therapeutic targets in infectious disease. Treatment with 8% saccharin solution achieved a 55% reduction in established polymicrobial biofilm biomass [7]. This level of disruption is particularly significant because established biofilms are notoriously recalcitrant to treatment, with conventional antibiotics often showing minimal efficacy.The mechanism of biofilm disruption involves multiple complementary effects. Saccharin disrupts the structural integrity of the biofilm matrix by interfering with extracellular polymeric substance production and cross-linking. Additionally, the compound's effects on bacterial cell envelopes weaken the physical connections between bacterial cells within the biofilm community [7].

Wound Model Applications:

Saccharin's anti-biofilm activity has been successfully translated into wound care applications through the development of saccharin-loaded hydrogel dressings. These dressings maintain antimicrobial activity in complex wound environments and demonstrate superior performance compared to conventional silver-based antimicrobial dressings [7] [11].In porcine ex vivo wound models, saccharin hydrogel dressings achieved significant reductions in bacterial load within established biofilms. An 8% saccharin hydrogel produced a 1.82 log reduction in viable A. baumannii cells, outperforming commercial silver-based dressings [11]. These results demonstrate the practical applicability of saccharin as a wound care antimicrobial agent.

Species-Specific Biofilm Effects:

While saccharin shows broad-spectrum anti-biofilm activity, its efficacy varies significantly between bacterial species. P. aeruginosa biofilms showed greater susceptibility to saccharin disruption (81% reduction at 8% concentration) compared to A. baumannii biofilms (30% reduction at 8% concentration) [7]. This species-specific variation likely reflects differences in biofilm matrix composition, cell envelope structure, and metabolic requirements.The differential susceptibility has important implications for treatment strategies. In polymicrobial infections, saccharin may preferentially target certain species, potentially altering the microbial community composition and dynamics. This selective pressure could be exploited therapeutically to promote the growth of less pathogenic species while suppressing highly virulent organisms [7].

Antibiotic Synergy and Resistance Reversal

Cell Envelope Permeability Enhancement

Saccharin demonstrates remarkable ability to enhance bacterial cell envelope permeability, creating synergistic effects with conventional antibiotics and potentially overcoming resistance mechanisms [7] [12] [13].

Mechanism of Permeability Enhancement:

Saccharin disrupts bacterial cell envelope integrity through multiple mechanisms that collectively increase membrane permeability. The compound interferes with peptidoglycan synthesis and cross-linking, leading to weakened cell wall structure. Additionally, saccharin alters lipopolysaccharide composition and organization in Gram-negative bacteria, disrupting the outer membrane barrier function [7].Flow cytometry experiments using fluorescently labeled antibiotics demonstrate dose-dependent increases in antibiotic uptake following saccharin treatment. In A. baumannii AB5075, treatment with 1.5% saccharin significantly increased cellular uptake of Bocillin (a fluorescent penicillin derivative), Vancomycin-BODIPY, and Neomycin-Cy5 [7]. This enhanced uptake correlated with increased cell size, indicating cell envelope swelling and compromised barrier function.

The permeability enhancement effect extends beyond antibiotic uptake to include other normally excluded compounds. Propidium iodide staining experiments show that saccharin treatment increases membrane permeability to DNA-binding dyes, confirming general barrier function disruption [12]. This effect occurs in a concentration-dependent manner, with significant permeability increases observed at saccharin concentrations as low as 3 milligrams per liter [12].

Temporal Dynamics:

Cell envelope permeabilization occurs rapidly following saccharin exposure, with detectable effects within 30 minutes of treatment [7]. The kinetics of permeabilization vary between bacterial species, with Gram-negative bacteria generally showing more rapid response compared to Gram-positive bacteria. This difference likely reflects the structural complexity of the Gram-negative cell envelope and the multiple targets available for saccharin action.Specificity and Selectivity:

Importantly, saccharin-induced permeabilization shows selectivity for bacterial cells over mammalian cells. While bacterial membranes become increasingly permeable to antibiotics following saccharin treatment, mammalian cell membranes remain relatively intact. This selectivity may result from differences in membrane composition, particularly the presence of peptidoglycan and lipopolysaccharide in bacterial cell envelopes [7].Re-Sensitization of Multidrug-Resistant Pathogens

Saccharin's ability to enhance cell envelope permeability translates into powerful re-sensitization of multidrug-resistant pathogens to conventional antibiotics [7] [14] [15] [13].

Carbapenem Re-sensitization:

Saccharin demonstrates particularly impressive efficacy in re-sensitizing carbapenem-resistant A. baumannii to last-resort antibiotics. In minimum inhibitory concentration (MIC) determination assays, 1.5% saccharin treatment reduced the MIC of doripenem, imipenem, and meropenem below European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints for resistance [7].Specifically, saccharin treatment reduced doripenem and meropenem MICs below 2 milligrams per liter, and imipenem MIC below 4 milligrams per liter. In control experiments without saccharin, imipenem MIC exceeded 32 milligrams per liter (the upper detection limit of the test system), demonstrating the profound re-sensitization effect [7].

Mechanisms of Resistance Reversal:

The primary mechanism underlying resistance reversal involves circumvention of efflux pump activity and β-lactamase protection through enhanced antibiotic penetration. Saccharin-induced cell envelope damage creates physical breaches that allow antibiotics to bypass normal resistance mechanisms. Additionally, the compound may directly interfere with efflux pump function by disrupting the proton motive force required for active transport [7].Transcriptomic analysis reveals that saccharin treatment upregulates β-lactam resistance pathways in bacterial cells, suggesting that bacteria recognize and respond to saccharin as a β-lactam-like threat. However, this upregulation is insufficient to overcome the enhanced antibiotic penetration achieved through cell envelope disruption [7].

Broad-Spectrum Resistance Reversal:

Saccharin's re-sensitization effects extend beyond carbapenems to include multiple antibiotic classes. The compound enhances the activity of fluoroquinolones, aminoglycosides, and glycopeptides against resistant pathogens. This broad-spectrum activity suggests that the primary mechanism involves general enhancement of antibiotic penetration rather than specific inhibition of individual resistance mechanisms [7].Clinical Implications:

The ability to re-sensitize multidrug-resistant pathogens has profound clinical implications. A. baumannii occupies the highest priority position on the World Health Organization's priority pathogen list for antibiotic resistance research and development [7]. The successful re-sensitization of carbapenem-resistant A. baumannii to existing antibiotics could extend the clinical utility of these drugs and reduce the need for more toxic last-resort treatments.Furthermore, saccharin's safety profile as a food additive with over 100 years of human consumption history facilitates rapid clinical translation. Unlike novel antimicrobial compounds that require extensive safety testing, saccharin could potentially be repurposed for antimicrobial applications with abbreviated regulatory pathways [14] [15] [13].

Physical Description

Saccharin (manufacturing) appears as white crystals. Odorless or faintly aromatic odor. Sweet taste. (NTP, 1992)

Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992)

Dry Powder; Liquid

White solid; [CAMEO]

White odorless solid; Effloresces in dry air; [CAMEO] White odorless crystals; [Mallinckrodt Baker MSDS]

SolidColor/Form

Monoclinic crystals

Needles from acetone; prisms from alcohol; leaflets from water

White, crystalline powder

White crystalsXLogP3

0.9Hydrogen Bond Acceptor Count

3Hydrogen Bond Donor Count

1Exact Mass

182.99901420 g/molMonoisotopic Mass

182.99901420 g/molBoiling Point

Sublimes (NTP, 1992)

SublimesHeavy Atom Count

12Taste

In dilute aqueous solution it is 500 times as sweet as sugar; sweet taste detectable in 1:100,000 dilution.

Bitter, metallic aftertasteDensity

0.828 (NTP, 1992) - Less dense than water; will float

0.828 g/cu cm at 25 °CLogP

0.91 (LogP)

0.91

log Kow = 0.91Odor

ODORLESS OR HAS FAINT AROMATIC ODOR.Decomposition

When heated to decomposition if emits very toxic fumes of /nitrogen oxides/, /sulfur oxides/ and sodium oxide.Melting Point

444 °F (decomposes) (NTP, 1992)

greater than 572 °F (Decomposes) (NTP, 1992)

228 °C decomposes

224 °CUNII

FST467XS7DGHS Hazard Statements

Not Classified;

Reported as not meeting GHS hazard criteria by 417 of 432 companies (only ~ 3.5% companies provided GHS information). For more detailed information, please visit ECHA C&L websiteMeSH Pharmacological Classification

Sweetening AgentsMechanism of Action

...it has been shown that the activation of particular T2R bitter taste receptors is partially involved with the bitter aftertaste sensation of saccharin and acesulfame-K. ... /This study/ addressed the question of whether /they/ could stimulate transient receptor potential vanilloid-1 (TRPV1) receptors, as these receptors are activated by a large range of structurally different chemicals. Moreover, TRPV1 receptors and/or their variants are found in taste receptor cells and in nerve terminals throughout the oral cavity. Hence, TRPV1 activation could be involved in the ... aftertaste or even contribute to the poorly understood metallic taste sensation. Using Ca(2+) imaging on TRPV1 receptors heterologously expressed in the human embryonic kidney (HEK) 293 cells and on dissociated primary sensory neurons,... /it was found/ that in both systems, .../sweeteners/ activate TRPV1 receptors, and, moreover, they sensitize these channels to acid and heat. ... /it was/also found that TRPV1 receptors were activated by CuSO(4), ZnSO(4), and FeSO(4), three salts known to produce a metallic taste sensation. In summary, .../the/ results identify a novel group of compounds that activate TRPV1 and, consequently, provide a molecular mechanism that may account for off tastes of sweeteners and metallic tasting salts.Vapor Pressure

0.00000064 [mmHg]Impurities

o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/Other CAS

81-07-2

128-44-9

6381-61-9Absorption Distribution and Excretion

TRANSPLACENTAL TRANSFER OF ... (14)C-SACCHARIN ADMIN BY IV INFUSION TO RHESUS MONKEYS IN LATE PREGNANCY, WAS RAPID, BUT SLIGHT. (14)C WAS CLEARED MORE SLOWLY FROM FETAL THAN FROM MATERNAL BLOOD, & WAS DISTRIBUTED IN ALL FETAL TISSUES EXAMINED ... WAS ONLY BIOTRANSFORMED TO LIMITED EXTENT & WAS RAPIDLY EXCRETED ... .

Three groups of five men were given sodium saccharin in single oral doses of 50, 150 or 333 mg/60 kg bw. Peak plasma concentrations occurred between 30 and 60 min after dosing, and 60 and 76% was excreted unchanged in urine at 6 and 24 h, respectively. /Sodium saccharin/

IN 3 VOLUNTEERS, 85-92% OF DOSES OF 1 G 3(14)C-SACCHARIN ADMIN ORALLY FOR 21 DAYS WAS EXCRETED UNCHANGED IN THE URINE WITHIN 24 HR; NO METABOLITES WERE FOUND. WITHIN 48 HR, 92.3% OF A DOSE OF 500 MG (14)C-SACCHARIN WAS EXCRETED IN THE URINE & 5.8% IN THE FECES.

After administration of 1-g doses of soluble (sodium) saccharin [form not specified] to three men, saccharin was excreted in the urine quantitatively unchanged by two of the subjects within 48 hr. In a subsequent experiment involving six subjects, none excreted the dose quantitatively within 72 hr, but no metabolism of saccharin was detected. /Sodium saccharin/

For more Absorption, Distribution and Excretion (Complete) data for SACCHARIN (13 total), please visit the HSDB record page.Metabolism Metabolites

... 3-(14)C-SACCHARIN WAS EXCRETED UNCHANGED, MAINLY IN THE URINE (85-92% IN 24 HR) BY ADULT HUMAN SUBJECTS, BOTH BEFORE & AFTER TAKING 1 G OF SACCHARIN DAILY FOR 21 DAYS; NO METABOLITE OF SACCHARIN WAS FOUND. THESE RESULTS WERE AMPLY CONFIRMED IN ANIMAL EXPERIMENTS, IN WHICH ORALLY ADMIN (14)C-SACCHARIN WAS EXCRETED ENTIRELY UNCHANGED BY RATS ON A NORMAL DIET & BY RATS ON A DIET CONTAINING 1% & 5% OF SACCHARIN FOR UP TO 12 MO. 80-90% OF THE DOSE WAS EXCRETED IN THE URINE, 10-20% IN THE FECES; NO (14)CO2 WAS FOUND IN THE EXHALED AIR, & NO (14)CO3(2-) OR 2-SULFAMOYLBENZOIC ACID IN THE URINE.

YIELDS IN MONKEYS SULFAMOYLBENZOIC ACID & O-SULFOBENZOIC ACID. /FROM TABLE/

EXPOSURE OF MALE CHARLES RIVER CDI RATS TO 5% SACCHARIN DIET IN UTERO & THROUGHOUT WEANING, DID NOT INDUCE DETECTABLE METABOLISM. NO METABOLITES WERE DETECTED IN URINE OF NORMAL RATS GIVEN TRACER DOSE. PRETREATMENT WITH 3-METHYLCHOLANTHRENE DID NOT INDUCE SACCHARIN METABOLISM.

One female and two male volunteers excreted 85-92% of a dose of 1g (3-14)C- saccharin unchanged in the urine within 24 hr, before or after taking 1 g saccharin daily for 21 days; no metabolites were found.

Within 48 h, 92% of a dose of 500 mg [14C]saccharin taken by six male volunteers was excreted in the urine and 5.8% in the faeces. Analysis of urine and feces by highperformance liquid chromatography and thin-layer chromatography revealed only unmetabolized saccharin.Associated Chemicals

Sodium saccharin;128-44-9

Calcium saccharin;6485-34-3Wikipedia

Saccharin

TriclopyBiological Half Life

In three adult men given an intravenous bolus of 10 mg/kg bw sodium saccharin, the plasma concentration-time curve fitted a two-compartment open model with a terminal half-life of 70 min. /Sodium saccharin/

Six women with an average oral daily intake of 100-300 mg saccharin (form not specified) had maximum plasma concentrations after 0.5-1 hr and an elimination half-life of 7.5 hr.Use Classification

Fragrance Ingredients

Food Additives -> SWEETENER; -> JECFA Functional Classes

Cosmetics -> Masking; Oral care

Environmental transformation -> Pesticide transformation products (metabolite, successor)Methods of Manufacturing

In most countries, commercial saccharin is produced by the Remsen-Fahlberg process ... Toluene is used as the starting material and reacted with chlorosulfonic acid to a mixture of isomeric toluene sulfochlorides. In the presence of ammonia, 2-toluene sulfochloride forms 2-toluene sulfonic acid amide which is oxidized under appropriate conditions to saccharin. Potential oxidizing agents are potassium permanganate or chromic acid.

In the United States, the Maumee process is used. This starts from either anthranilic acid or its methyl ester, which can be obtained from phthalic acid anhydride. With sodium nitrite, anthranilic acid forms a diazonium compound, which is reacted with sulfur dioxide or sulfites, and chlorinated to 2-chlorosulfonylbenzoic acid methyl ester. In the presence of ammonia, this ester yields the respective amide, from which, after de-esterification, saccharin is obtained. Reaction with sodium hydroxide or calcium hydroxide forms the respective saccharin salts.

Saccharin is dissolved in an equimolar quantity of aqueous sodium hydroxide, and the solution is concentrated to crystallization. /Saccharin sodium/

Saccharin is reacted with a semimolar quantity of calcium hydroxide in aqueous medium, and the resulting solution is concentrated to crystallization. /Saccharin calcium/

A mixture of toluenesulfonic acids is converted into the sodium salt then distilled with phosphorus trichloride and chlorine to obtain the o-toluene sulfonyl chloride which, by means of ammonia, is converted into o-toluenesulfamide. This is oxidized with permanganate, treated with acid, and saccharin crystallized out.General Manufacturing Information

Synthetic Rubber Manufacturing

Pharmaceutical and Medicine Manufacturing

All Other Chemical Product and Preparation Manufacturing

Fabricated Metal Product Manufacturing

Food, beverage, and tobacco product manufacturing

Paint and Coating Manufacturing

Adhesive Manufacturing

Computer and Electronic Product Manufacturing

1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide: ACTIVE

1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt (1:1): ACTIVE

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

In 1977, the FDA proposed a ban on saccharin because of the discovery of bladder tumors in some male rats fed with high doses of saccharin. Because no other nonnutritive sweetener was available at that time, the proposed ban faced strong opposition. Legislation to stay the ban has been passed in the U.S. Congress periodically. In December, 1991, the FDA withdrew its proposed ban. All saccharin-containing packaged products were required to carry a warning label indicating that saccharin has been determined to cause cancer in laboratory animals. In 2001, the warning label requirement was lifted by the Congress. In 2003, saccharin was delisted from California Proposition 65 (the so-called carcinogen list).

Industrial grade sodium saccharin is reportedly used as a brightener in nickel-plating baths, as an antistatic agent in plastics and textiles, as a polymer modifier and accelerator in photosensitive dispersions, and as a light fastness aid in nylon dyes. /Sodium saccharin/

Compared with dilute sucrose solutions, the sweetness intensity of saccharin is about 550, whereas the values for its salts are about 450. At medium or elevated use levels, saccharin sweetness is accompanied by a metallic or bitter aftertaste. Several masking agents for this side-taste have been suggested, and sweetener blends, especially a blend of 1 part sodium saccharin to 9 - 10 parts sodium cyclamate, are often used.Analytic Laboratory Methods

Method: AOAC 969.27; Procedure: qualitative thin-layer chromatography; Analyte: saccharin; Matrix: nonalcoholic beverages; Detection Limit: not provided.

Method: AOAC 941.10; Procedure: qualitative test (organoleptic test, phenol-sulfuric acid test); Analyte: saccharin; Matrix: foods; Detection Limit: not provided.

Method: AOAC 973.29; Procedure: gravimetric method; Analyte: saccharin; Matrix: food; Detection Limit: not provided.

Method: AOAC 980.18; Procedure: differential pulse polarographic method; Analyte: saccharin; Matrix: food; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for SACCHARIN (10 total), please visit the HSDB record page.Clinical Laboratory Methods

Gas chromatography/Electron Capture detection (GC/ECD) is used for determination of saccharin in blood. Limit of detection is 10 ug/l.Interactions

IT IS NOW WELL ESTABLISHED THAT THE INTERACTION OF MULTIPLE ENVIRONMENTAL FACTORS MAY INCR THE INCIDENCE OF SOME HUMAN CANCERS MORE THAN EXPOSURE TO A SINGLE CARCINOGEN. WITH AN IN VIVO EXPERIMENTAL RAT MODEL, SYNERGISTIC EFFECT IN BLADDER CARCINOGENESIS BETWEEN A SUBCARCINOGENIC DOSE OF THE STRONG BLADDER CARCINOGEN, N-METHYL-N-NITROSOUREA & SACCHARIN WAS DEMONSTRATED.

Since both sodium L-ascorbate and sodium saccharin promote two-stage bladder carcinogenesis in rats, synergism of the two chemicals was investigated with special reference to the role of urinary pH and sodium+ concentration. Male F344 rats were given 0.05% N-butyl-N-(4-hydroxybutyl)nitrosamine in the drinking water for 4 wk and then treated with basal diet containing 5% sodium saccharin, 5% sodium L-ascorbate, 5% sodium saccharin plus 5% sodium L-ascorbate, 5% L-ascorbic acid, 5% sodium saccharin plus 5% L-ascorbic acid, or no added chemical for 32 wk. Treatment with sodium saccharin or sodium L-ascorbate alone significantly increased the induction of neoplastic and preneoplastic lesions of the bladder. Sodium saccharin plus sodium L-ascorbate also induced these bladder lesions significantly when compared with the controls, and the number of lesions was greater than the sum of the lesions in the group treated with sodium saccharin alone or sodium L-ascorbate alone. In contrast, the induction of carcinomas and papillomas in rats treated with sodium saccharin plus sodium L-ascorbate produced an elevation of urinary pH and sodium+ concentrations, although the increases were not different from those in rats fed sodium saccharin or sodium L-ascorbate alone. Sodium saccharin plus L-ascorbic acid, however, did not cause elevation of urinary pH, although it increased urinary sodium+ concentration. Thus, the bladder carcinogenesis promotion by sodium saccharin was synergized by sodium L-ascorbate and inhibited by L-ascorbic acid. This modulation was associated with changes of urinary pH and Na+ concentration. /Sodium saccharin/

CHRONIC RAT FEEDING STUDIES WERE CONDUCTED ON A 10:1 CYCLAMATE/SACCHARIN MIXT. THE TEST MIXT WAS FED AT DIETARY LEVELS DESIGNED TO FURNISH 500, 1120, & 2500 MG/KG TO GROUPS OF 35 MALE & 45 FEMALE RATS. THE ONLY POS FINDING WHICH PROVED TO HAVE CRUCIAL SIGNIFICANCE WAS THE OCCURRENCE OF PAPILLARY CARCINOMAS IN THE BLADDERS OF 12 OF THE 70 RATS FED THE MAX DIETARY LEVEL OF THE MIXT (EQUIV TO ABOUT 2500 MG/KG) FOR PERIODS RANGING FROM 78 TO 105 WK.

N-METHYL-N-NITROSOUREA WAS USED AS INITIATING CARCINOGEN AND GREATLY INCR YIELD OF BLADDER CANCERS IN SACCHARIN TREATED RATS. SACCHARIN IS A WEAK INITIATOR BUT A POWERFUL PROMOTER OF CARCINOGENESIS IN THE RAT BLADDER.

For more Interactions (Complete) data for SACCHARIN (15 total), please visit the HSDB record page.Dates

Last modified: 08-15-2023Motivational factors controlling flavor preference learning and performance: Effects of preexposure with nutritive and nonnutritive sweeteners

Marta Gil, Isabel de Brugada, Geoffrey Hall

PMID: 34284086 DOI: 10.1016/j.beproc.2021.104462

Abstract

In three experiments thirsty rats were given exposure to a sweet solution (saccharin in some experiments, sucrose in others) prior to consuming a compound of the sweet substance and almond flavoring. Preference for that flavor, in a choice test of almond vs. water, was then assessed. In some cases the rats were hungry, in others they were not. When the sweetener used was saccharin, preexposure reduced the magnitude of the preference obtained on test in both hungry and nonhungry rats. When the sweetener was sucrose, preexposure had this effect only when the rats were hungry. The effects produced after preexposure to saccharin are interpreted as being the result of habituation to its sensory features that reduces the ability of these features to engage in subsequent learning. These effects will occur whether the animal is hungry or not. The results for sucrose are interpreted in terms of the fact that it possesses both sensory and nutritional properties, the role of the latter being dependent on the motivational state of subject. It is suggested that the sensory features of sucrose do not undergo habituation, but that an effect of preexposure can be obtained in hungry rats when the source of the learned preference will depend on learning about the nutritive consequences of the sucrose.

Alteration of unfolded protein responses and autophagy signaling represented the molecular basis underlying saccharin toxicity to Drosophila (Diptera: Drosophilidae)

Angelina F Osabutey, A-Young Kim, Bo Yoon Seo, Linh Xuan Mai, Young Ho Koh

PMID: 34212404 DOI: 10.1002/arch.21826

Abstract

The purpose of this study was to develop a new control method for Drosophila using saccharin sodium dihydrate (saccharin), an artificial sweetener that is safe for humans and the environment, and to elucidate its mode of action. In this study, we confirmed that saccharin can dose-dependently inhibit the development of or kill vinegar flies (VFs) and spotted wing Drosophila (SWDs). In addition, we found that low concentrations of saccharin induced a similar effect as starvation in Drosophila, whereas high concentrations of saccharin induced changes in the unfolded protein response (UPR) and autophagy signaling that were unlike starvation and inhibited development or killed the VF and the SWD by performing real-time quantitative polymerase chain reaction analyses. Spinosad is a widely used plant protection agent for SWD control. When saccharin was cotreated with 0.25-1.0 ppm spinosad, an additive insecticidal activity was observed only at high concentrations of saccharin. However, when saccharin was cotreated with 2.0 ppm spinosad, an additive insecticidal activity was observed at low concentrations of saccharin. Taken together, alteration of UPR and autophagy signaling represented the molecular basis underlying saccharin toxicity to Drosophila and concurrent spraying of an insecticide with saccharin could enhance the insecticidal activities.

Saccharin and Sucralose Protect the Glomerular Microvasculature In Vitro against VEGF-Induced Permeability

Emmanuella Enuwosa, Lata Gautam, Linda King, Havovi Chichger

PMID: 34444906 DOI: 10.3390/nu13082746

Abstract

Diabetic kidney disease (DKD) has become a global health concern, with about 40% of people living with type 1 and type 2 diabetes mellitus developing DKD. Upregulation of vascular endothelial growth factor (VEGF) in the kidney is a significant pathology of DKD associated with increased glomerular vascular permeability. To date, however, current anti-VEGF therapies have demonstrated limited success in treating DKD. Recent studies have shown that artificial sweeteners exhibit anti-VEGF potential. The aim of this study was therefore to assess the effects of aspartame, saccharin, and sucralose on VEGF-induced leak using an in vitro model of the glomerular endothelium. Saccharin and sucralose but not aspartame protected against VEGF-induced permeability. Whilst the sweeteners had no effect on traditional VEGF signalling, GC-MS analysis demonstrated that the sweetener sucralose was not able to enter the glomerular endothelial cell to exert the protective effect. Chemical and molecular inhibition studies demonstrated that sweetener-mediated protection of the glomerular endothelium against VEGF is dependent on the sweet taste receptor, T1R3. These studies demonstrate the potential for sweeteners to exert a protective effect against VEGF-induced increased permeability to maintain a healthy endothelium and protect against vascular leak in the glomerulus in settings of DKD.

Effects of various polysaccharides (alginate, carrageenan, gums, chitosan) and their combination with prebiotic saccharides (resistant starch, lactosucrose, lactulose) on the encapsulation of probiotic bacteria Lactobacillus casei 01 strain

Linh Phuong Ta, Erika Bujna, Otilia Antal, Márta Ladányi, Réka Juhász, Anett Szécsi, Szilárd Kun, Surya Sudheer, Vijai Kumar Gupta, Quang Duc Nguyen

PMID: 33932423 DOI: 10.1016/j.ijbiomac.2021.04.170

Abstract

The probiotics are extremely sensitive to various environmental factors, which imposes limitation on their health and functional effectiveness. Thus, development of delivery system for protection of viable cells while passing through different stages of the human digestion system is key factor in application of probiotic products. In our study, the effects of several polysaccharides such as alginate, κ-carrageenan, locust bean gum, gellan gum, xanthan gum and their combination with various prebiotic components (resistant starch, lactulose, lactosucrose) on encapsulation of probiotic Lactobacillus casei 01 strain were studied. Both regular and unregular beads with size distributions from 2 mm up to 5 mm were obtained. The encapsulation efficiencies varied from 64.4% up to 79%. Based on the texture's profiles, the capsules can be grouped into 5 clusters with squared Euclidean distance 3.5. Meanwhile, the starch-alginate and the lactosucrose LS55L - alginate beads were found to be the most stable and to have massive textural properties, whereas the gellan gum - xanthan gum and the chitosan coated alginate beads emerged as the softest. Encapsulation significantly improved the degree of gastric tolerance of probiotic cells even in the presence of pepsin. The INFOGEST in vitro digestion protocol was adapted to investigate the protection effects of different capsules. The highest survival (with loss rate of lower than 1 log CFU/g) was observed in the case of the cells encapsulated in starch-alginate beads. Moreover, the alginate microcapsules combined with lactosucrose LS55L also provided very promising shield for probiotics from the low pH of gastric conditions. Our findings suggest that incorporation of prebiotics into alginate-base encapsulation would be good idea in development of micro delivery systems that helps the survival of probiotics and their delivery to the target sites of action in human body.

Fullerenol as a water-soluble MALDI-MS matrix for rapid analysis of small molecules and efficient quantification of saccharin sodium in foods

Xiao-Pan Liu, Wen-Qian Sun, Tong-Xin Liu, Bing-Bing Liu, Chang-Po Chen

PMID: 34130205 DOI: 10.1016/j.jchromb.2021.122819

Abstract

Due to the strong background interferences in the low-mass region and poor reproducibility of conventional organic matrices, it is of great importance to develop a novel matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) to qualitatively and quantitatively analyze small molecules. In this work, water-soluble fullerenol C

(OH)

was selected as a MALDI matrix for the analysis of low-molecular-weight compounds in consideration of optical absorption property, water solubility and stability. Compared with the traditional matrices, fullerenol demonstrated lower background interference and stronger peak intensity. In addition, the hydrophilic fullerenol could avoid the heterogeneous crystallization in sample preparation, increase the reproducibility and sensitivity of MALDI-MS, and ameliorate quantitative analysis of small molecules. With saccharin as model analyte, quantitative analysis was carried out using fullerenol as matrix. The results demonstrated satisfying reproducibility and good tolerance to salt. The limit-of-detection of the quantitative analysis was as low as 4 pmol, and the linear range is 1-100 μg mL

with R

greater than 0.99. The analytical results also showed excellent precision and accuracy, low matrix effect and good recovery rate. Fullerenol as a potential matrix was further validated in the quantification of saccharin sodium in different real food samples, such as nuts and drinks. This work not only confirms the potential of fullerenol for the quantitative analysis in food field, but also provides a new technique for rapid analysis of small molecules.

Sweet-Tasting Ionic Conjugates of Local Anesthetics and Vasoconstrictors

John K Neubert, Alexander A Oliferenko, Polina V Oliferenko, Sergey V Emets, David A Ostrov, Gary I Altschuler, Joe Calkins, Jay Wickersham, Robert Hromas, Iryna O Lebedyeva

PMID: 33673320 DOI: 10.3390/molecules26040983

Abstract

Local anesthetics are widely utilized in dentistry, cosmetology, and medicine. Local anesthesia is essential to providing a pain-free experience during dental and local surgeries as well as cosmetic procedures. However, the injection itself may produce discomfort and be a source of aversion. A novel approach toward the taste modulation of local anesthetics is proposed, in which the anesthetics of the "-caine" family serve as cations and are coupled with anionic sweeteners such as saccharinate and acesulfamate. Ionic conjugates of vasoconstrictor epinephrine such as epinephrine saccharinate and epinephrine acesulfamate have also been synthesized. Novel ionic conjugates were developed using anion exchange techniques. Reported compounds are sweet-tasting and are safe to use both topically and as injections.

Probing the decision-making mechanisms underlying choice between drug and nondrug rewards in rats

Youna Vandaele, Magalie Lenoir, Caroline Vouillac-Mendoza, Karine Guillem, Serge H Ahmed

PMID: 33900196 DOI: 10.7554/eLife.64993

Abstract

Delineating the decision-making mechanisms underlying choice between drug and nondrug rewards remains a challenge. This study adopts an original approach to probe these mechanisms by comparing response latencies during sampling versus choice trials. While lengthening of latencies during choice is predicted in a deliberative choice model (DCM), the race-like response competition mechanism postulated by the Sequential choice model (SCM) predicts a shortening of latencies during choice compared to sampling. Here, we tested these predictions by conducting a retrospective analysis of cocaine-versus-saccharin choice experiments conducted in our laboratory. We found that rats engage deliberative decision-making mechanisms after limited training, but adopt a SCM-like response selection mechanism after more extended training, while their behavior is presumably habitual. Thus, the DCM and SCM may not be general models of choice, as initially formulated, but could be dynamically engaged to control choice behavior across early and extended training.

Efficient sensing of saccharin through interference synthesis of gum ghatti capped silver nanoparticles

Shehala, Kirti Baranwal, Tulika Malviya, Lalit Mohan Dwivedi, Mani Prabha, Vandana Singh

PMID: 34029584 DOI: 10.1016/j.ijbiomac.2021.05.124

Abstract

The presence of saccharin (SH) could be efficiently sensed (in the concentration range of 5 × 10

M to 5 × 10

M) through the interference synthesis of gum ghatti (GG) capped silver nanoparticles (GGAgNps). The synthesis used sodium borohydride and gum ghatti (GG) as the reducing and capping agents respectively. The strong hydrogen-bonding recognition between GG and SH was responsible for the interference. The intensity of the SPR peak of GGAgNps was found linearly dependent on [SH]. The SH detection was further enhanced when combo capping comprising of GG and chitosan (Ch) (in 1:1 weight ratio) was used while the use of gum acacia (GA) in place of Ch (in combo) decreased the detection sensitivity. The combo polysaccharide solutions had non-Newtonian behaviour and shear thinning property like GG. The method was also applied for the successful detection of SH in commercially available real juice samples.

Recoverable Phospha-Michael Additions Catalyzed by a 4-

Eskedar Tessema, Vijayanath Elakkat, Chiao-Fan Chiu, Jing-Hung Zheng, Ka Long Chan, Chia-Rui Shen, Peng Zhang, Norman Lu

PMID: 33671544 DOI: 10.3390/molecules26041159

Abstract

Phospha-Michael addition, which is the addition reaction of a phosphorus-based nucleophile to an acceptor-substituted unsaturated bond, certainly represents one of the most versatile and powerful tools for the formation of P-C bonds, since many different electrophiles and P nucleophiles can be combined with each other. This offers the possibility to access many diversely functionalized products. In this work, two kinds of basic pyridine-based organo-catalysts were used to efficiently catalyze phospha-Michael addition reactions, the 4-

,

-dimethylaminopyridinium saccharinate (DMAP·Hsac) salt and a fluorous long-chained pyridine (4-

-CH

OCH

-py, where

= C

F

). These catalysts have been synthesized and characterized by Lu's group. The phospha-Michael addition of diisopropyl, dimethyl or triethyl phosphites to α, β-unsaturated malonates in the presence of those catalysts showed very good reactivity with high yield at 80-100 °C in 1-4.5 h with high catalytic recovery and reusability. With regard to significant catalytic recovery, sometimes more than eight cycles were observed for DMAP·Hsac adduct by using non-polar solvents (e.g., ether) to precipitate out the catalyst. In the case of the fluorous long-chained pyridine, the thermomorphic method was used to efficiently recover the catalyst for eight cycles in all the reactions. Thus, the easy separation of the catalysts from the products revealed the outstanding efficacy of our systems. To our knowledge, these are good examples of the application of recoverable organo-catalysts to the DMAP·Hsac adduct by using non-polar solvent and a fluorous long-chained pyridine under the thermomorphic mode in phospha-Michael addition reactions.

Artificial Sweeteners Negatively Regulate Pathogenic Characteristics of Two Model Gut Bacteria,

Aparna Shil, Havovi Chichger

PMID: 34063332 DOI: 10.3390/ijms22105228

Abstract

Artificial sweeteners (AS) are synthetic sugar substitutes that are commonly consumed in the diet. Recent studies have indicated considerable health risks which links the consumption of AS with metabolic derangements and gut microbiota perturbations. Despite these studies, there is still limited data on how AS impacts the commensal microbiota to cause pathogenicity. The present study sought to investigate the role of commonly consumed AS on gut bacterial pathogenicity and gut epithelium-microbiota interactions, using models of microbiota (

NCTC10418 and

ATCC19433) and the intestinal epithelium (Caco-2 cells). Model gut bacteria were exposed to different concentrations of the AS saccharin, sucralose, and aspartame, and their pathogenicity and changes in interactions with Caco-2 cells were measured using in vitro studies. Findings show that sweeteners differentially increase the ability of bacteria to form a biofilm. Co-culture with human intestinal epithelial cells shows an increase in the ability of model gut bacteria to adhere to, invade and kill the host epithelium. The pan-sweet taste inhibitor, zinc sulphate, effectively blocked these negative impacts. Since AS consumption in the diet continues to increase, understanding how this food additive affects gut microbiota and how these damaging effects can be ameliorated is vital.